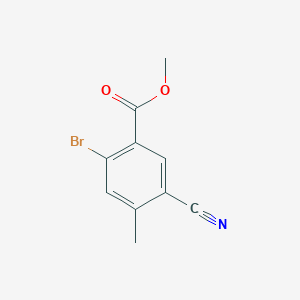

Methyl 2-bromo-5-cyano-4-methylbenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 2.45 ppm (s, 3H) : Methyl group at position 4.

- δ 3.95 ppm (s, 3H) : Methoxy ester group.

- δ 7.52 ppm (d, J = 8.0 Hz, 1H) : Aromatic proton at position 6.

- δ 8.05 ppm (d, J = 1.7 Hz, 1H) : Aromatic proton at position 3 .

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) and Raman Vibrational Signatures

IR (KBr, cm⁻¹):

- ~2200 : C≡N stretch (sharp).

- 1725 : Ester C=O stretch.

- 1280–1300 : C-O ester asymmetric stretch.

- 750 : C-Br bending .

Raman (cm⁻¹):

- 1600–1580 : Aromatic ring stretching.

- 1180 : Symmetric C-O ester vibration.

Mass Spectrometric Fragmentation Patterns

EI-MS (m/z):

- 254 [M]⁺ : Molecular ion.

- 239 [M−CH₃]⁺ : Loss of methyl group.

- 181 [M−Br]⁺ : Bromine elimination.

- 123 : Benzoate fragment after COOCH₃ loss .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) predict:

- Dipole moment : 4.2–4.5 D (polarized toward Br and CN groups).

- Electrostatic potential : Negative charge localized on oxygen (ester) and nitrogen (cyano) atoms .

Table 2: Computed Geometric Parameters

| Parameter | DFT Value |

|---|---|

| C-Br bond length | 1.90 Å |

| C≡N bond length | 1.15 Å |

| O-C-O angle | 116° |

Frontier Molecular Orbital (FMO) Analysis

- HOMO (-6.8 eV) : Localized on the aromatic ring and bromine atom.

- LUMO (-2.3 eV) : Dominated by the cyano group and ester carbonyl.

- Energy gap (ΔE = 4.5 eV) : Indicates moderate reactivity, favoring electrophilic substitution at position 3 .

Properties

IUPAC Name |

methyl 2-bromo-5-cyano-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6-3-9(11)8(10(13)14-2)4-7(6)5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGDDDCMMLWMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Cyanation Sequence

A common synthetic route involves initial bromination of a methyl-substituted benzoic acid or its ester, followed by cyanation to introduce the cyano group.

| Step | Reaction | Reagents & Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Bromination of 2-methylbenzoic acid or ester | Bromine (Br2) or N-bromosuccinimide (NBS), catalyst (Fe3+ or AlCl3), solvent (DMF or water), temperature 0-60°C | Electrophilic aromatic substitution targets the 2-position bromination; catalyst facilitates regioselectivity | Yields typically 70-85% |

| 2 | Cyanation of brominated intermediate | Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)2), polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF), nitrogen atmosphere, 60-120°C, 2-10 hours | Cyanide displaces halogen via nucleophilic aromatic substitution; nitrogen atmosphere prevents oxidation | Yields reported up to 90% |

| 3 | Esterification (if starting from acid) | Methanol with acid catalyst (H2SO4), reflux conditions | Converts carboxylic acid to methyl ester; may be done before or after cyanation depending on route | High yields, >85% |

This sequence ensures the selective introduction of bromine and cyano groups on the aromatic ring, preserving the methyl substituent at the 4-position.

Example Protocol from Literature

A representative synthesis adapted from related compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate) proceeds as follows:

Diazotization and Iodination Step (for halogen exchange):

- Starting from methyl 2-amino-4-bromo-5-methylbenzoate, dissolve in 20% sulfuric acid at 0-5°C.

- Add sodium nitrite portionwise to generate diazonium salt.

- Add potassium iodide solution dropwise, maintaining temperature, to form methyl 4-bromo-5-iodo-2-methylbenzoate.

- Extract with ethyl acetate, wash with sodium sulfite and saturated NaCl solutions, and purify by column chromatography.

- Yield: ~72-87%.

-

- Dissolve methyl 4-bromo-5-iodo-2-methylbenzoate in N-methylpyrrolidone or DMF under nitrogen.

- Add cuprous cyanide (1.5 equivalents) and heat to 60-80°C for 5-10 hours.

- Quench in ammonium chloride/ammonia mixture, extract with ethyl acetate, wash, concentrate, and purify via chromatography.

- Yield: 88-91%.

-

- Methyl 2-bromo-5-cyano-4-methylbenzoate isolated as a white solid with high purity confirmed by NMR and chromatographic methods.

Industrial Considerations

- Continuous flow reactors may be employed for bromination and cyanation steps to improve safety and scalability.

- Strict temperature control (0-5°C for diazotization, 60-120°C for cyanation) is critical to maximize yield and minimize side reactions.

- Use of nitrogen atmosphere during cyanation prevents oxidation of sensitive intermediates.

- Purification typically involves sequential extraction, washing, and column chromatography or recrystallization to achieve >95% purity.

Data Table Summarizing Key Reaction Parameters

| Reaction Step | Reagents & Molar Ratios | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization & Iodination | Methyl 2-amino-4-bromo-5-methylbenzoate (1 eq), NaNO2 (1.2 eq), KI (2 eq) | 20% H2SO4 aqueous | 0 - 5 | 1 - 5 | 72 - 87 | Stirring under cooling, careful addition |

| Cyanation | Methyl 4-bromo-5-iodo-2-methylbenzoate (1 eq), CuCN (1.5 eq) | NMP or DMF | 60 - 80 | 5 - 10 | 88 - 91 | Nitrogen atmosphere, protection from moisture |

| Esterification (if needed) | 2-methyl-5-cyano-4-bromobenzoic acid, MeOH, H2SO4 catalyst | Methanol | Reflux (~65) | 4 - 8 | >85 | Acid-catalyzed Fischer esterification |

Analytical Characterization Supporting Preparation

-

- Aromatic protons appear as doublets or multiplets between δ 7.5–8.5 ppm.

- Methyl group singlet at δ ~2.3 ppm.

- Methyl ester singlet at δ ~3.9 ppm.

-

- Cyano carbon resonance near δ 115–120 ppm.

- Ester carbonyl carbon near δ 165–170 ppm.

-

- Molecular ion peak consistent with C10H8BrNO2 (Molecular weight ~266 g/mol).

-

- Chromatographic methods (HPLC, column chromatography) confirm >90% purity.

- Yields from 70% to over 90% depending on reaction conditions and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Products depend on the nucleophile used (e.g., amines, thiols).

Reduction: Methyl 2-amino-5-cyano-4-methylbenzoate.

Oxidation: Methyl 2-bromo-5-cyano-4-carboxybenzoate.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-methylbenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-cyano-4-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is converted to an amine via a reduction mechanism involving the transfer of electrons from the reducing agent to the cyano group.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

Methyl 2-amino-4-bromobenzoate (CAS: 135484-83-2) Substituents: 2-NH₂, 4-Br Molecular formula: C₈H₈BrNO₂ Key differences: The amino group (electron-donating) contrasts with the cyano group (electron-withdrawing) in the target compound, significantly altering reactivity.

Methyl salicylate (CAS: 119-36-8)

- Substituents: 2-OH (esterified)

- Molecular formula: C₈H₈O₃

- Key differences: A polar hydroxyl group enhances water solubility compared to the hydrophobic substituents in the target compound.

Methyl 4-methylbenzoate (General ester analog) Substituents: 4-Me Molecular formula: C₉H₁₀O₂ Key differences: Lack of bromine and cyano groups reduces steric hindrance and reactivity.

Table 1: Comparative Properties

Reactivity and Stability

- Electrophilic Substitution: The cyano group in the target compound deactivates the aromatic ring, directing electrophiles to meta/para positions relative to itself. In contrast, the amino group in Methyl 2-amino-4-bromobenzoate activates the ring, favoring ortho/para substitution .

- Nucleophilic Aromatic Substitution (NAS): Bromine at position 2 in the target compound is less reactive toward NAS compared to bromine in electron-rich systems (e.g., methyl 4-bromobenzoate) due to the electron-withdrawing cyano group.

Physical Properties

- Volatility : Methyl salicylate, with a boiling point of 222°C , is more volatile than the target compound (estimated higher boiling point due to increased molecular weight and substituent interactions).

- Melting Point : The target compound’s melting point is higher than methyl salicylate (-8°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions from Br and CN groups).

Biological Activity

Methyl 2-bromo-5-cyano-4-methylbenzoate is a compound of growing interest in biological research due to its unique structural characteristics and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a bromine atom, a cyano group, and a methyl group on the benzoate framework. Its molecular formula is . The structural arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules. The bromine atom can participate in nucleophilic substitution reactions, while the cyano group may engage in various chemical interactions due to its electrophilic nature. These interactions can influence critical biological pathways, making the compound a valuable subject for research.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with potentially different biological activities.

- Electrophilic Reactions : The cyano group can interact with nucleophilic sites on proteins or enzymes, possibly modifying their activity and function.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are summarized findings from recent studies:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial effects against several bacterial strains. For example:

- E. coli : Exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL.

- Klebsiella pneumoniae : Showed an MIC of 8 µg/mL.

These results suggest that this compound could be developed into a therapeutic agent for treating infections caused by these pathogens.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro assays indicated that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-negative bacteria. The findings demonstrated robust activity, particularly against multidrug-resistant strains. The study concluded that further optimization and structural modifications could enhance its potency and selectivity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

Study 2: Anticancer Properties

In another investigation focusing on cancer treatment, this compound was tested on various human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.